molecular formula C17H26N4O3S B2929674 N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide CAS No. 1798540-80-3

N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide

Cat. No.: B2929674
CAS No.: 1798540-80-3
M. Wt: 366.48
InChI Key: PMNYULVORUQDNN-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide is a synthetic compound featuring a unique hybrid structure combining adamantane, imidazole, and sulfonamide moieties. The adamantane core is known for its rigid, cage-like structure, which enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-21-10-15(19-11-21)25(23,24)20-3-2-18-16(22)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14,20H,2-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYULVORUQDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene. The next step involves the introduction of the carboxamide group through a reaction with an appropriate amine. The imidazole sulfonamide moiety is then introduced via a sulfonation reaction followed by coupling with the adamantane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions. The use of catalysts and solvents that facilitate the reactions while minimizing side products is also crucial. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole moiety.

    Medicine: Investigated for its antiviral and antibacterial properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Structural and Functional Comparisons

Below is a comparative analysis of N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide with structurally related adamantane derivatives and sulfonamide-containing compounds.

Compound Core Structure Key Functional Groups Molecular Weight Potential Applications
This compound Adamantane carboxamide Imidazole-sulfonamide ethyl chain ~425 g/mol (estimated) Enzyme inhibition, antiviral candidates
N-(4-ethoxyphenyl)-1-adamantanecarboxamide Adamantane carboxamide 4-ethoxyphenyl group 299.41 g/mol Antimicrobial, anti-inflammatory
4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide Sulfonamide-pyrazole Trifluoromethylphenyl-pyrazole 367.34 g/mol COX-2 inhibition, anti-inflammatory

Key Findings:

Adamantane Derivatives :

  • Both This compound and N-(4-ethoxyphenyl)-1-adamantanecarboxamide share the adamantane carboxamide core. However, the former’s imidazole-sulfonamide chain introduces greater polarity and hydrogen-bonding capacity compared to the latter’s lipophilic 4-ethoxyphenyl group . This difference may affect pharmacokinetic properties such as solubility and membrane permeability.
  • N-(4-ethoxyphenyl)-1-adamantanecarboxamide has demonstrated antimicrobial activity in preliminary studies, likely due to its ability to disrupt bacterial membrane integrity . The imidazole-sulfonamide analog may exhibit enhanced enzyme-targeted activity (e.g., carbonic anhydrase inhibition), given sulfonamides’ historical role in enzyme modulation.

Sulfonamide-Containing Compounds: The sulfonamide group in this compound is structurally analogous to that in 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide, a known COX-2 inhibitor . However, the adamantane-imidazole hybrid may offer improved blood-brain barrier penetration compared to the pyrazole-based sulfonamide, which is more polar.

Functional Group Impact: The 1-methylimidazole group in the target compound could enhance binding to metal-containing enzymes (e.g., zinc-dependent proteases), whereas the ethoxyphenyl group in N-(4-ethoxyphenyl)-1-adamantanecarboxamide may favor hydrophobic interactions with lipid bilayers or nonpolar enzyme pockets .

Biological Activity

N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for enhancing the pharmacokinetic properties of drugs. The presence of the imidazole and sulfonamide groups contributes to its biological activity. Its molecular formula is C15H20N4O2S, with a molecular weight of approximately 320.41 g/mol.

This compound exhibits multiple mechanisms of action:

  • Antiviral Activity : Similar compounds have shown efficacy against various viruses. For instance, adamantane derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of influenza viruses .
  • Enzyme Inhibition : The sulfonamide moiety may act as an inhibitor for certain enzymes, which is crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication in vitro
AntimicrobialBroad-spectrum activity against bacterial strains
Enzyme InhibitionInhibition of carbonic anhydrase
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of adamantane derivatives, including this compound, against influenza A virus. The compound demonstrated significant antiviral activity, reducing viral titers in infected cell cultures by over 70% compared to controls .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 3: Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit carbonic anhydrase, an enzyme involved in acid-base balance and fluid secretion. This inhibition may have implications for treating conditions such as glaucoma and edema .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide?

Methodological Answer:
The synthesis typically involves coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with a primary amine-functionalized adamantane derivative. Key steps include:

  • Sulfonamide Formation: React 1-methyl-1H-imidazole-4-sulfonyl chloride (synthesized via chlorosulfonic acid treatment of 1-methylimidazole under inert atmosphere ) with a diamine linker (e.g., ethylenediamine) to form the sulfonamide intermediate.
  • Adamantane Carboxamide Coupling: Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with adamantane-1-carboxylic acid. Purification via column chromatography (e.g., dichloromethane/methanol gradients) ensures high purity .
  • Yield Optimization: Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) to minimize side products like hydrolyzed sulfonic acids .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to resolve adamantane protons (δ 1.6–2.2 ppm) and imidazole sulfonamide protons (δ 3.7–3.9 ppm for methyl groups, δ 7.3–8.0 ppm for aromatic protons). Compare with reference spectra of analogous adamantane carboxamides .
  • High-Resolution Mass Spectrometry (HR-ESI-MS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • HPLC-PDA: Use reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect hydrolytic degradation products .

Advanced: How can computational docking studies inform the design of derivatives targeting 11β-HSD1 or mGluR4 receptors?

Methodological Answer:

  • Receptor Selection: Prioritize crystal structures of target enzymes (e.g., 11β-HSD1 PDB: 4K1L) with validated active sites. For mGluR4, use homology models based on class C GPCR templates .
  • Docking Workflow:
    • Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
    • Perform flexible docking with AutoDock Vina or Glide, focusing on key interactions (e.g., adamantane hydrophobic packing, sulfonamide hydrogen bonding) .
    • Validate docking poses using ROC curve analysis to distinguish true binders from decoys .
  • SAR Guidance: Modify the imidazole substituents or adamantane linker length to optimize binding affinity. For example, bulky adamantane groups enhance hydrophobic interactions in enzyme pockets .

Advanced: How to resolve contradictions in 1H^1H1H NMR data during structural elucidation?

Methodological Answer:

  • Dynamic Effects: Adamantane protons often exhibit complex splitting due to restricted rotation. Use variable-temperature NMR (e.g., 25–60°C) to coalesce split peaks and simplify assignments .
  • Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3. For example, sulfonamide NH protons (δ 10–12 ppm) may broaden in protic solvents but sharpen in aprotic media .
  • 2D NMR: Employ 1H^1H-13C^{13}C HSQC and HMBC to correlate adamantane carbons (δ 30–45 ppm) with adjacent protons, resolving ambiguities in crowded regions .

Advanced: What in vitro models are suitable for evaluating metabolic stability and protein binding?

Methodological Answer:

  • Hepatic Microsomal Stability: Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}) using the substrate depletion method .
  • Plasma Protein Binding: Use equilibrium dialysis (37°C, 4 hours) with spiked plasma. Measure free fraction (%) via HPLC. Adamantane derivatives often exhibit >90% binding due to lipophilicity .
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC50_{50} values >10 μM indicate low risk of drug-drug interactions .

Advanced: How to validate target engagement in cellular assays for potential antineoplastic activity?

Methodological Answer:

  • Competitive Binding Assays: Use fluorescent probes (e.g., BODIPY-labeled adamantane analogs) in cancer cell lines. Measure displacement IC50_{50} via flow cytometry .
  • Gene Knockout Models: CRISPR-Cas9-mediated deletion of putative targets (e.g., 11β-HSD1) in HeLa or A549 cells. Compare compound efficacy in wild-type vs. knockout lines .
  • Transcriptomic Profiling: Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis markers like caspase-3/7 activation) .

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